![molecular formula C11H14ClNO B2916436 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197055-34-6](/img/structure/B2916436.png)

4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

- Safety Information :

- MSDS : Link

Synthesis Analysis

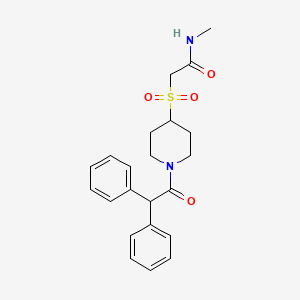

The synthesis of 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves cyclocondensation reactions. For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol, in the presence of excess sodium methoxide, leads to the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’ (1H,5’H)-diones. A similar reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile results in a cascade process, yielding 1-R-4’-(methoxy)-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2(1H)-ones as intermediates, which further transform into N-R-2-[4-(methoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]anilines .

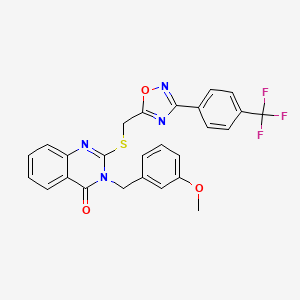

Molecular Structure Analysis

The molecular structure of 4’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride consists of a spiro-fused cyclopropane and indoline ring system. The chlorine atom is attached to the cyclopropane carbon. The compound’s InChI code is: 1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H .

Chemical Reactions Analysis

The compound undergoes cyclocondensation reactions, leading to the formation of spiro heterocycles containing both 2,3-dihydroquinazolin-4(1H)-one and 2-oxindole moieties. These reactions are essential for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which exhibit promising pharmacological properties .

Scientific Research Applications

Ring-Opening Cyclization Another important application is the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines, leading to 2-substituted tetrahydroindol-4-ones. This reaction proceeds at room temperature without additives, yielding products with good to excellent yields. The resulting 2-substituted 4-hydroxyindole derivatives, obtained through a synthetically useful indoline intermediate, have significant implications for the development of pharmacologically active compounds (Nambu et al., 2014).

Cyclopropanation Reactions The cyclopropanation reactions involving compounds similar to 4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride offer a versatile tool in organic synthesis. For instance, cyclopropanation of 6-deoxyhex-5-enopyranosides provides an efficient route to spirocyclopropane derivatives. These reactions yield stereospecific spirocyclopropane derivatives, which are crucial for the synthesis of natural products and potential drug candidates (Corsaro et al., 2008).

Intramolecular Alkylation The intramolecular alkylation of indoles with unactivated olefins catalyzed by PtCl2 highlights the potential of these compounds in synthesizing complex heterocyclic structures. This process leads to the formation of tetrahydro-β-carbolinones and demonstrates the versatility of such spirocyclopropane derivatives in facilitating challenging chemical transformations (Liu et al., 2004).

properties

IUPAC Name |

4-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-13-9-4-2-3-8-10(9)11(5-6-11)7-12-8;/h2-4,12H,5-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFMHEPXFBQVPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3(CC3)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2916356.png)

![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916360.png)

![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)

![7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2916371.png)

![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916372.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)